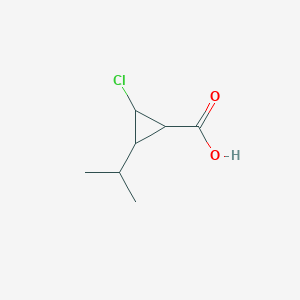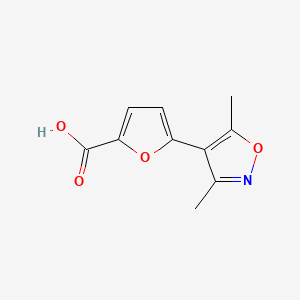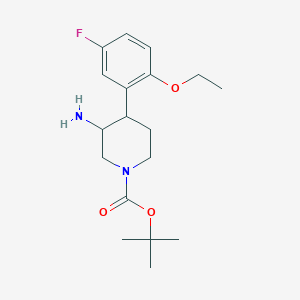
8-Iodo-3,4-dihydro-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C9H9IO It is a derivative of 2-benzopyran, where an iodine atom is substituted at the 8th position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1H-2-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodo-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 8-iodo-2H-1-benzopyran-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products
Substitution: Formation of 8-substituted-3,4-dihydro-1H-2-benzopyran derivatives.
Oxidation: Formation of 8-iodo-2H-1-benzopyran-1-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran.
Aplicaciones Científicas De Investigación
8-Iodo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Chemical Biology: It serves as a probe for studying biological processes involving benzopyran derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 8-Iodo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved would vary based on the specific bioactive derivative being studied .
Comparación Con Compuestos Similares
8-Iodo-3,4-dihydro-1H-2-benzopyran can be compared with other benzopyran derivatives:
3,4-Dihydro-2H-1-benzopyran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom, leading to different chemical and biological properties compared to the iodine derivative.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
8-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
Clave InChI |
OTPLOUWTJHJEIO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)



![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)



![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)



